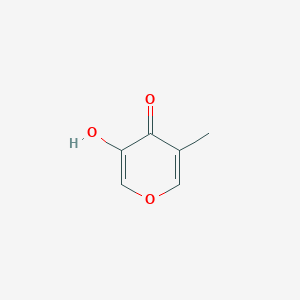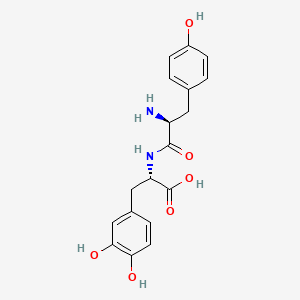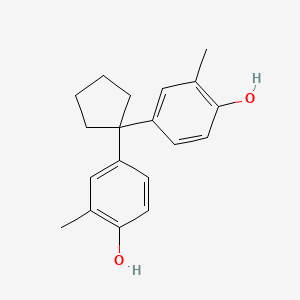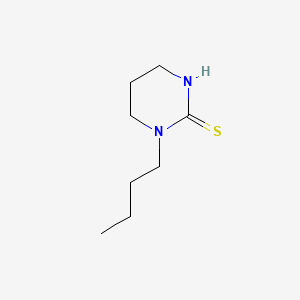
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione is a heterocyclic compound with the molecular formula C8H16N2S.
Vorbereitungsmethoden
The synthesis of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione typically involves the reaction of 1,3-diaminopropane with carbon disulfide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides
Wissenschaftliche Forschungsanwendungen
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3,4,5,6-tetrahydro-2-pyrimidinethione can be compared with other similar compounds such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone: This compound is a versatile solvent used in various chemical reactions.
3,4,5,6-Tetrahydro-2-pyrimidinethiol: Known for its reactivity in the preparation of aryl-substituted heterocycles.
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-: Another related compound with applications in organic synthesis. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
39148-51-1 |
|---|---|
Molekularformel |
C8H16N2S |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
1-butyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C8H16N2S/c1-2-3-6-10-7-4-5-9-8(10)11/h2-7H2,1H3,(H,9,11) |
InChI-Schlüssel |
CUPVPSOUKBSAHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCNC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


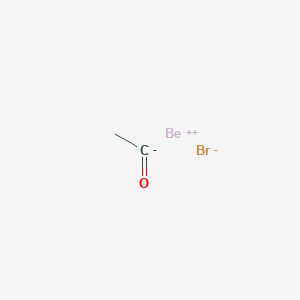
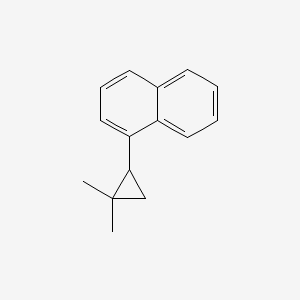


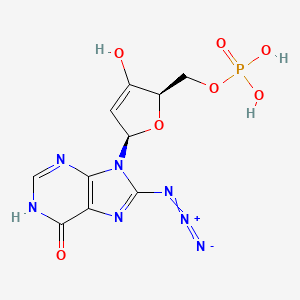
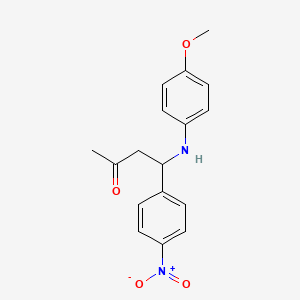
![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
